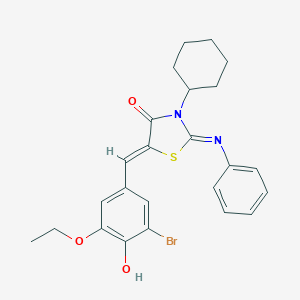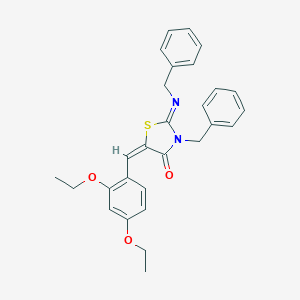![molecular formula C20H17N3OS B302842 N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B302842.png)
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as MTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the class of compounds known as tubulin inhibitors, which have been shown to have anticancer and antiparasitic properties.
Wissenschaftliche Forschungsanwendungen
MTA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTA has also been shown to have antiparasitic properties, with studies demonstrating its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Wirkmechanismus
MTA exerts its anticancer and antiparasitic effects by binding to and inhibiting the function of tubulin, a protein that plays a critical role in cell division and growth. By inhibiting tubulin, MTA prevents the formation of microtubules, which are necessary for cell division and growth. This ultimately leads to the death of cancer cells or parasites.
Biochemical and Physiological Effects:
Studies have shown that MTA can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. MTA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, MTA has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MTA is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of tubulin in cell division and growth. However, one limitation of MTA is that it can be toxic to normal cells at high doses, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on MTA. One area of research is the development of new derivatives of MTA that have improved efficacy and reduced toxicity. Another area of research is the use of MTA in combination with other anticancer drugs to enhance their efficacy. Additionally, there is a need for further research on the potential antiparasitic applications of MTA, particularly in the context of drug-resistant malaria.
Synthesemethoden
MTA can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 4-bromoaniline, followed by the reaction of the resulting compound with 2-thiopheneacetyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Eigenschaften
Produktname |
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide |
|---|---|
Molekularformel |
C20H17N3OS |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H17N3OS/c1-13-4-9-17-18(11-13)23-20(22-17)14-5-7-15(8-6-14)21-19(24)12-16-3-2-10-25-16/h2-11H,12H2,1H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
BSBPSAZERAVRKV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-fluorophenyl)-10-[(2-phenyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302759.png)
![3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B302762.png)
![ethyl 2-[5-bromo-2-(2-propynyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302763.png)
![isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(5-piperidin-1-yl-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302766.png)
![5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one](/img/structure/B302767.png)
![7-(4-fluorophenyl)-10-{[5-(4-morpholinyl)-2-furyl]methylene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302769.png)
![10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302771.png)
![isopropyl 5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302772.png)

![(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)

![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)